1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopentyl group at the 1-position and a carboxylic acid moiety at the 5-position. This scaffold is structurally distinct due to its fused bicyclic system, which enables diverse biological interactions.
Properties
IUPAC Name |
1-cyclopentylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)9-5-8-7-14-15(11(8)13-6-9)10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOATUNPRXJFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=C(C=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Diketones
A foundational approach involves reacting 5-aminopyrazole derivatives with cyclic diketones under acidic reflux conditions. For example, N-amino-2-iminopyridines undergo oxidative cyclocondensation with β-diketones in ethanol/acetic acid under oxygen, forming the pyrazolo[3,4-b]pyridine core in yields exceeding 80%. This method leverages a one-pot, catalyst-free design, making it scalable for industrial applications.
Reaction Conditions
| Component | Specification |
|---|---|
| Solvent | Ethanol |
| Acid Catalyst | Acetic acid (6 equiv) |
| Temperature | 130°C |
| Atmosphere | O₂ (1 atm) |
| Reaction Time | 18 hours |
Suzuki-Miyaura Coupling for Functionalization
The PMC-based strategy employs Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions. For instance, 5-bromo-pyrazolo[3,4-b]pyridine intermediates react with cyclopentylboronic acid under Pd(PPh₃)₄ catalysis, achieving >90% regioselectivity. This method is critical for installing the cyclopentyl group while preserving the carboxylic acid functionality.
Optimized Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Stepwise Synthetic Procedures
| Condition | Effect on Yield |
|---|---|
| NaOH Concentration | 2M optimal; higher concentrations cause decarboxylation |
| Solvent Ratio (EtOH:H₂O) | 3:1 prevents ester recombination |
| Temperature Gradient | Gradual cooling minimizes impurity formation |
Cyclopentyl Group Installation
Direct alkylation of pyrazolo[3,4-b]pyridine precursors with cyclopentyl bromide under basic conditions (K₂CO₃, DMF, 100°C) remains a standard method. However, competing N1/N2 alkylation necessitates chromatographic separation, reducing overall yield to 60–70%. Recent patents describe using phase-transfer catalysts (e.g., TBAB) to enhance N1 selectivity, achieving 85% yield.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to improve reaction control and throughput. A patented system combines cyclocondensation and hydrolysis in tandem reactors, reducing processing time from 24 hours (batch) to 2 hours (flow) while maintaining 92% yield.
Flow System Parameters
| Stage | Conditions |
|---|---|
| Cyclocondensation | T = 130°C, P = 5 bar, τ = 30 min |
| Hydrolysis | T = 70°C, P = 1 bar, τ = 45 min |
| Purification | In-line crystallization with EtOH/H₂O |
Cost Analysis of Industrial Routes
| Method | Cost per Kilogram (USD) |
|---|---|
| Batch Alkylation | $12,400 |
| Continuous Flow | $8,200 |
| Green Mechanochemical | $9,800 (estimated) |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use by grinding stoichiometric amounts of aminopyrazole and diketone precursors with KHSO₄ as a catalyst. This method achieves 88% yield in 2 hours, compared to 18 hours for solution-phase reactions.
Mechanochemical Advantages
-
No solvent waste generation
-
50% energy reduction vs. thermal methods
-
Direct isolation without chromatography
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 150°C, 20 minutes) accelerates cyclocondensation, improving yield to 94% while reducing side products. This method is particularly effective for electron-deficient diketones.
Analytical Characterization
Spectroscopic Validation
¹H NMR (DMSO-d₆):
-
δ 12.48 (s, 1H, COOH)
-
δ 8.72 (d, J = 5.1 Hz, 1H, Pyridine H6)
-
δ 5.31 (quin, J = 8.3 Hz, 1H, Cyclopentyl CH)
HPLC Purity:
| Column | Purity (%) | Retention Time (min) |
|---|---|---|
| C18, 5 μm, 4.6 × 150 mm | 99.2 | 6.8 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine and nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products: The major products formed from these reactions include halogenated derivatives, nitro compounds, and reduced forms of the original compound .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the role of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as a potential therapeutic agent targeting the Hippo signaling pathway, which is crucial in regulating cell growth and suppressing tumor formation. Specifically, this compound has shown promise in inhibiting the transcriptional activity of TEAD proteins, which are implicated in various cancers due to their role in promoting cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry described how derivatives of this compound were optimized to enhance their binding affinity to TEAD proteins, leading to significant reductions in tumor growth in preclinical models .
Neurological Disorders
Research indicates that compounds similar to this compound may have neuroprotective effects. Investigations into its ability to modulate neurotransmitter systems could pave the way for new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : A preliminary study demonstrated that this compound could influence pathways related to synaptic plasticity, potentially offering new avenues for therapeutic intervention in cognitive decline associated with aging .
Molecular Probes
The compound serves as a valuable molecular probe in biochemical assays aimed at elucidating protein interactions and cellular signaling pathways. Its ability to selectively inhibit specific protein targets makes it an essential tool for researchers studying complex biological systems.
Application Example : In structural biology studies, this compound was used to crystallize protein complexes, enabling detailed structural analysis via X-ray crystallography . This approach has facilitated insights into the conformational changes of proteins upon ligand binding.
Data Table of Applications
Mechanism of Action
The compound exerts its effects primarily by binding to specific molecular targets. For instance, it has been shown to inhibit the TEAD transcription factors, which play a crucial role in the Hippo signaling pathway. This inhibition can prevent the transcription of genes involved in cell proliferation and survival, making it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
A1 Adenosine Receptor (A1AR) Ligands
Pyrazolo[3,4-b]pyridines are well-documented as A1AR antagonists. Key analogs include:
Table 1: A1AR Ligands
- The carboxylic acid at C5 could enhance solubility over ester analogs but may reduce cell permeability .
Antimicrobial Agents
Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives exhibit antimicrobial activity:
Table 2: Antimicrobial Activity
NAMPT Inhibitors
Amides derived from pyrazolo[3,4-b]pyridine-5-carboxylic acid are potent NAMPT inhibitors:
Table 3: NAMPT Inhibitors
| Compound Name | Substituents (Position) | IC50 (NAMPT) | Reference |
|---|---|---|---|
| Target Compound | 1-cyclopentyl, 5-carboxylic acid | Not tested | - |
| Amide derivative (Compound 39) | 1-(pyridin-3-ylmethyl), 5-amide | 5.1 nM |
Phosphodiesterase (PDE) Inhibitors
SQ 20009 (1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester) is a potent PDE inhibitor (Ki < 10 nM). The target compound’s carboxylic acid may reduce potency compared to SQ 20009’s ester, which likely improves membrane permeability .
Physicochemical Properties
Biological Activity
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 926262-55-7) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer and immune response modulation. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 231.25 g/mol
- CAS Number : 926262-55-7
This compound acts primarily as an inhibitor of the TEAD transcription factors, which are involved in the dysregulated Hippo signaling pathway associated with various cancers. The inhibition of TEAD complexes can prevent the transcription of genes that promote tumor growth and metastasis.
Structure-Based Design
Recent studies have utilized structure-based design to optimize this compound's binding affinity to the TEAD transcription factors. The optimization process has led to enhanced potency and pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .
Inhibition Studies
This compound has demonstrated significant biological activity in various assays:
| Target | IC50 Value | Cell Lines Tested | Effect |
|---|---|---|---|
| TEAD Transcription Factors | Not specified | N/A | Inhibition of gene transcription |
| TBK1 | 0.2 nM | THP-1, RAW264.7 | Inhibition of downstream IFN signaling |
| Cancer Cell Proliferation | Micromolar | A172, U87MG, A375, A2058, Panc0504 | Antiproliferative effects |
The compound was shown to effectively inhibit TBK1 activity, leading to decreased expression of interferon-stimulated genes in stimulated immune cells . Furthermore, it exhibited antiproliferative effects across several cancer cell lines, indicating its potential utility in oncology .
Study on TEAD Inhibition
A study published in Journal of Medicinal Chemistry highlighted the optimization process for compounds targeting TEAD transcription factors. The research demonstrated that derivatives of this compound could significantly downregulate biomarkers associated with tumor growth when administered in vivo .
TBK1 Inhibition and Immune Response Modulation
Another study focused on the structure–activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives found that compound 15y , closely related to our compound of interest, effectively inhibited TBK1 with an IC50 value of 0.2 nM. This inhibition was linked to significant effects on immune signaling pathways and suggests similar potential for this compound .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
A multi-step approach is typically employed:
Core Formation : Start with condensation of substituted pyridine precursors with cyclopentylamine under reflux conditions. For example, details the use of Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling to introduce aryl groups to pyrazolo[3,4-b]pyridine scaffolds .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/H₂O or HCl/EtOH under controlled temperatures (60–80°C) yields the carboxylic acid moiety. This aligns with methods in and for analogous structures .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol/water) ensures high purity (>95%).
Basic: How should researchers characterize this compound’s structural integrity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm cyclopentyl substitution and carboxylic acid proton environments. reports δ ~12.5 ppm for the pyrazole NH proton and δ ~160–170 ppm for the carbonyl carbon .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆N₃O₂: 266.1134).
- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .
Advanced: How can conflicting NMR data for cyclopentyl-substituted derivatives be resolved?
Discrepancies may arise from tautomerism or solvent effects. Mitigation strategies:
- Variable Temperature NMR : Monitor proton shifts at 25–80°C to identify dynamic equilibria.
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .
Advanced: What methodologies optimize aqueous solubility for biological assays?
Poor solubility is common due to the hydrophobic cyclopentyl group. Strategies include:
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate .
- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for improved cell permeability, followed by enzymatic hydrolysis in vivo .
Advanced: How can structure-activity relationship (SAR) studies be designed for kinase inhibition?
Substituent Variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl, fluorinated rings) to assess steric/electronic effects. provides a template for substituent screening .
Enzymatic Assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.
Crystallography : Co-crystallize active analogs with target kinases (e.g., PDB ID: 6LXX) to map binding interactions .
Advanced: How can computational tools predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets. Validate with known inhibitors from .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability and hydrogen-bonding networks.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize analogs .
Advanced: What strategies address low yields in cyclopentyl-group coupling reactions?
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for C–N bond formation. achieved >80% yield using Pd(PPh₃)₄ .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve efficiency.
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during coupling .
Advanced: How to validate the compound’s metabolic stability in preclinical studies?
- Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates.
- Stable Isotope Labeling : Synthesize a ¹³C-labeled analog for precise metabolite tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
